molecular formula C15H22N4O B2494517 N-cyclopentyl-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carboxamide CAS No. 2034554-16-8

N-cyclopentyl-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carboxamide

Cat. No.: B2494517
CAS No.: 2034554-16-8
M. Wt: 274.368
InChI Key: DSOMJCJGQKNWNP-UHFFFAOYSA-N
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Description

N-cyclopentyl-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene-11-carboxamide is a complex heterocyclic compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-cyclopentyl-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    7,8,11-Triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene: A structurally related compound with similar tricyclic framework but lacking the cyclopentyl group.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the tricyclic structure.

    Triazole derivatives: Compounds with similar nitrogen-containing rings but different overall structures.

Uniqueness

N-cyclopentyl-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene-11-carboxamide is unique due to its combination of a tricyclic framework and a cyclopentyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-15(16-11-4-1-2-5-11)18-8-9-19-14(10-18)12-6-3-7-13(12)17-19/h11H,1-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOMJCJGQKNWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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